5-bromo-N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a brominated indole moiety fused with a furan carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the indole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
5-BROMO-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-BROMO-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated indole derivatives and furan carboxamides, such as:
- 5-BROMO-1H-INDOLE-2-CARBOXAMIDE
- 5-BROMO-2-FURAN-CARBOXAMIDE
- 5-BROMO-1-ETHYL-2-OXO-INDOLE
Uniqueness
What sets 5-BROMO-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)FURAN-2-CARBOXAMIDE apart is its unique combination of the brominated indole and furan carboxamide moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs[5][5].
Properties
Molecular Formula |
C15H13BrN2O3 |
---|---|
Molecular Weight |
349.18 g/mol |
IUPAC Name |
5-bromo-N-(1-ethyl-2-oxo-3H-indol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-2-18-11-4-3-10(7-9(11)8-14(18)19)17-15(20)12-5-6-13(16)21-12/h3-7H,2,8H2,1H3,(H,17,20) |
InChI Key |
CIWRYUNKQDRIOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.